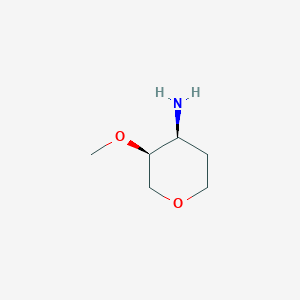

(3S,4S)-3-Methoxyoxan-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

(3S,4S)-3-methoxyoxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

Reductive amination of 3-methoxyoxan-4-one with ammonium acetate or benzylamine derivatives is a widely employed route. The ketone undergoes condensation with an amine source, followed by reduction to yield the target compound.

Procedure :

-

Condensation : 3-Methoxyoxan-4-one (1.0 equiv) reacts with ammonium acetate (2.0 equiv) in methanol under reflux for 12 hours.

-

Reduction : Sodium cyanoborohydride (1.5 equiv) is added at 0°C, and the mixture is stirred for 24 hours.

-

Workup : The crude product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Enantiomeric Excess | >98% (HPLC, Chiralpak) |

| Reaction Time | 36 hours |

This method benefits from mild conditions but requires rigorous control of pH and temperature to minimize epimerization.

Method 2: Chiral Resolution of Racemic 3-Methoxyoxan-4-amine

Diastereomeric Salt Formation

Racemic 3-methoxyoxan-4-amine is resolved using chiral acids (e.g., L-tartaric acid) to form diastereomeric salts with distinct solubilities.

Procedure :

-

Salt Formation : Racemic amine (1.0 equiv) and L-tartaric acid (1.0 equiv) are dissolved in hot ethanol.

-

Crystallization : Slow cooling induces selective crystallization of the (3S,4S)-tartrate salt.

-

Liberation : The free amine is released via basification with NaOH and extracted into ethyl acetate.

Key Data :

| Parameter | Value |

|---|---|

| Resolution Efficiency | 40–45% per cycle |

| Purity | >99% (NMR) |

| Optimal Solvent | Ethanol/Water (4:1) |

While cost-effective, this method suffers from low throughput and requires multiple crystallization cycles.

Method 3: Enzymatic Transamination of 3-Methoxyoxan-4-one

Biocatalytic Approach

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor (e.g., L-alanine) to 3-methoxyoxan-4-one, enabling asymmetric synthesis under aqueous conditions.

Procedure :

-

Enzyme Immobilization : ω-TA (from Arthrobacter sp.) is immobilized on chitosan beads.

-

Reaction : 3-Methoxyoxan-4-one (100 mM), L-alanine (200 mM), and PLP (1 mM) are incubated at 30°C for 48 hours.

-

Product Isolation : The amine is extracted with ethyl acetate and purified via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Conversion | 85–90% |

| Enantiomeric Excess | >99% |

| Enzyme Reusability | 5 cycles |

This green chemistry approach minimizes waste but faces scalability challenges due to enzyme costs.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Parameter | Reductive Amination | Chiral Resolution | Enzymatic Transamination |

|---|---|---|---|

| Yield (%) | 68–72 | 40–45 | 85–90 |

| Stereoselectivity | High | Moderate | Very High |

| Cost | Low | Low | High |

| Environmental Impact | Moderate | Low | Low |

Reductive amination balances cost and efficiency, while enzymatic methods excel in stereocontrol but require further optimization for industrial adoption .

Analyse Chemischer Reaktionen

Types of Reactions: (3S,4S)-3-Methoxyoxan-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of oxanone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted oxan-amine derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(3S,4S)-3-Methoxyoxan-4-amine has a wide range of applications, as detailed below:

Chemistry

- Chiral Building Block: Used in the synthesis of complex organic molecules.

Biology

- Biochemical Probes: Investigated for studying enzyme mechanisms due to its ability to selectively bind to enzymes and receptors.

Medicine

- Therapeutic Potential: Explored for antibacterial and antifungal activities. It may act as an enzyme inhibitor or activator, influencing metabolic processes.

Industry

- Pharmaceuticals and Agrochemicals: Utilized in the production of various chemicals due to its versatile reactivity.

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties:

- In vitro studies show significant inhibition of cancer cell lines with IC50 values as low as 0.06 µM against dihydrofolate reductase (DHFR), a key enzyme in cell proliferation.

-

Antioxidant Activity:

- Demonstrates free radical scavenging ability, providing protective effects against oxidative stress-related conditions.

-

Antimicrobial Effects:

- Effective against various pathogens; studies report minimum inhibitory concentrations (MIC) against E. coli as low as 50 µg/mL.

Study 1: Anticancer Activity

A controlled study evaluated synthesized derivatives' efficacy against multiple cancer cell lines. Modifications in chemical structure enhanced anticancer activity significantly.

Study 2: Antioxidant Efficacy

Experiments measuring DPPH radical scavenging activity showed a dose-dependent increase in antioxidant activity, suggesting therapeutic potential in oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of (3S,4S)-3-Methoxyoxan-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic processes in microorganisms, contributing to its antibacterial and antifungal properties .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Feature |

|---|---|---|---|---|---|

| (3S,4S)-3-Methoxyoxan-4-amine* | C₆H₁₃NO₂ | ~131.17 | N/A | N/A | Chiral oxane scaffold |

| (3R,4S)-3-Methoxyoxan-4-amine | C₆H₁₃NO₂ | ~131.17 | N/A | N/A | Stereoisomer |

| 3-Methoxybenzylamine | C₈H₁₁NO | 137.17 | 140 (37 mmHg) | 1.072 | Flexible benzylamine |

| 4-Methoxy-1,2-benzoxazol-3-amine | C₈H₈N₂O₂ | 164.16 | N/A | N/A | Rigid benzoxazole core |

Biologische Aktivität

(3S,4S)-3-Methoxyoxan-4-amine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound typically involves multi-step organic reactions, including the use of chiral catalysts to ensure the desired stereochemistry. Various methods have been explored for its synthesis, focusing on optimizing yield and purity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. For instance, one study reported an IC50 value of 0.06 µM against dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals and exhibit protective effects against oxidative stress in cellular models. This activity is crucial for mitigating damage associated with various diseases, including neurodegenerative disorders .

Antimicrobial Effects

Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties. They have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Study 1: Anticancer Activity

In a controlled study involving several synthesized derivatives of this compound, researchers evaluated their efficacy against multiple cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced anticancer activity. For example, derivatives with electron-withdrawing groups exhibited improved potency compared to their counterparts .

Study 2: Antioxidant Efficacy

A series of experiments measured the DPPH radical scavenging activity of this compound derivatives. Results showed a dose-dependent increase in antioxidant activity, suggesting that these compounds could be explored further for therapeutic applications in oxidative stress-related conditions .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4S)-3-Methoxyoxan-4-amine, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis of stereochemically defined oxan-amines often employs chiral pool strategies or asymmetric catalysis. For example, cyclization of diols with protected amines under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can yield oxane scaffolds. Stereochemical control requires precise optimization of temperature, solvent polarity (e.g., THF vs. DCM), and chiral auxiliaries. Post-synthesis, enantiomeric purity should be validated via chiral HPLC or polarimetry .

- Key Data : Similar oxane derivatives (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride) show that reaction yields drop below 60% if temperatures exceed 40°C during cyclization steps .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation experiments:

- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor decomposition via LC-MS over 24–72 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) or isothermal stress testing (40–80°C) to identify degradation products.

- Light Sensitivity : Expose samples to UV-Vis light (300–400 nm) and assess photodegradation pathways.

- Reference : Analogous methoxy-substituted amines (e.g., 4-methoxybenzylamine) exhibit hydrolytic instability at pH < 3, forming demethylated byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme isoform specificity, solvent DMSO concentration). To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (<0.1% DMSO).

- Validate Targets : Perform competitive binding assays with known inhibitors (e.g., for aminergic GPCRs) to confirm selectivity.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outlier results.

- Case Study : Methoxy-oxane analogs in showed conflicting enzyme inhibition profiles due to divergent assay temperatures (25°C vs. 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.